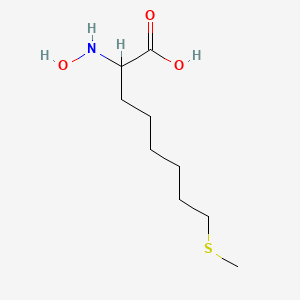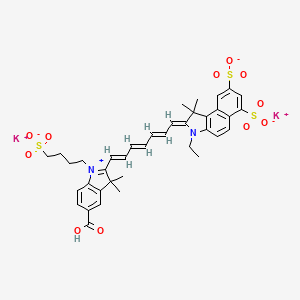![molecular formula C20H24N2O B1261743 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its ability to modulate ion channels, particularly the KCNQ2 channels, which are involved in neuronal excitability .
Preparation Methods
The synthesis of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-phenylbutanoyl chloride with 2-pyrrolidin-1-ylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of structural modifications on ion channel modulation.
Biology: It is used in research to understand its effects on neuronal excitability and potential therapeutic applications for neurological disorders.
Mechanism of Action
The primary mechanism of action of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide involves the inhibition of KCNQ2 channels. These channels are crucial for regulating neuronal excitability. By inhibiting these channels, the compound can reduce neuronal firing, which may be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy .
Comparison with Similar Compounds
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is unique due to its specific structural features that allow it to effectively inhibit KCNQ2 channels. Similar compounds include:
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide: Another compound in the same series, known for its ability to modulate ion channels.
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propionamide: Similar in structure but with different pharmacological properties.
These compounds share structural similarities but differ in their specific effects on ion channels and their potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23) |
InChI Key |
FROGGFONBYACJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Synonyms |
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide ML252 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)








![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)


